Restriction endonuclease Kpn 2I

Restriction Enzyme Methylation Sensitivity Dam Methylation Compatibility E. coli Cloning

Restriction endonuclease Kpn 2I (EC 3.1.21.4, also marketed as BspEI) is a Type IIP restriction endonuclease isolated from the plasmid-borne restriction-modification (R-M) system of Klebsiella pneumoniae strain RFL2. It recognizes the palindromic hexanucleotide sequence 5′-T↓CCGGA-3′, cleaving before the first C to generate 5′-CCGG four-base overhangs.

Molecular Formula C25H25N3O2
Molecular Weight 0
CAS No. 124834-24-8
Cat. No. B1168960
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameRestriction endonuclease Kpn 2I
CAS124834-24-8
SynonymsRestriction endonuclease Kpn 2I
Molecular FormulaC25H25N3O2
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Kpn 2I (BspEI) Restriction Endonuclease: Core Identity, Recognition Sequence, and Structural Classification


Restriction endonuclease Kpn 2I (EC 3.1.21.4, also marketed as BspEI) is a Type IIP restriction endonuclease isolated from the plasmid-borne restriction-modification (R-M) system of Klebsiella pneumoniae strain RFL2 [1]. It recognizes the palindromic hexanucleotide sequence 5′-T↓CCGGA-3′, cleaving before the first C to generate 5′-CCGG four-base overhangs [2]. Kpn 2I belongs to the structurally characterized CCGG-family of restriction enzymes, which share a conserved PD-(D/E)XK nuclease fold and recognise diverse nucleotides flanking the invariant 5′-CCGG core [2]. The crystal structure of apo-Kpn 2I has been solved at 2.88 Å resolution (PDB ID: 6EKR), confirming it acts as an orthodox dimer and enabling residue-level mapping of its active site and outer base-pair recognition determinants [2].

1
Palindromic CCGG sequence recognition with 5′ CCGG overhangs for efficient ligation-based cloning
2
Dam and Dcm methylation insensitive—compatible with DNA isolated from standard Dam⁺ E. coli cloning strains
3
Experimentally determined crystal structure available; sole structurally characterized member among TCCGGA isoschizomers
Supports structure-guided engineering and mechanism studies
4
FastDigest format option: universal buffer, 37 °C rapid digestion for high-throughput multi-enzyme workflows

Why Isoschizomer Interchangeability Fails for Kpn 2I: Methylation Sensitivity, Thermostability, and Fidelity Gaps


Although Kpn 2I shares the T↓CCGGA recognition sequence with six named isoschizomers (AccIII, Aor13HI, BseAI, Bsp13I, BspEI, MroI), treating these enzymes as interchangeable procurement equivalents introduces substantial experimental risk. Methylation sensitivity profiles diverge sharply: Kpn 2I is blocked exclusively by CpG methylation and remains fully active on Dam- and Dcm-methylated substrates , whereas Bsp13I is blocked by overlapping Dam methylation (GmATC) [1] and BseAI is blocked by both CpG and Dam methylation [2]. Consequently, DNA prepared from standard Dam⁺ E. coli cloning strains (e.g., DH5α, JM109) will resist cleavage by Bsp13I or BseAI but is readily digested by Kpn 2I. Thermostability and fidelity metrics further differentiate these enzymes: Kpn 2I retains >95% ligatable-and-recuttable fragment integrity after 50-fold overdigestion , whereas Bsp13I achieves only >90% after just 10-fold overdigestion [1]. These quantitative gaps make direct head-to-head selection essential for applications requiring Dam-methylated substrate compatibility or high-fidelity cloning outcomes.

Methylation sensitivity profile mismatch

Kpn 2I is blocked only by CpG methylation, while isoschizomers Bsp13I and BseAI are additionally blocked or impaired by Dam/Dcm methylation. Substituting may require Dam⁻ E. coli strains, altering standard cloning workflows.

Thermal tolerance and inactivation gap

Optimal reaction temperature and heat inactivation threshold differ considerably among isoschizomers. Direct replacement can shift reaction windows and compromise double-digest compatibility.

Overdigestion fidelity divergence

Ligation-competent fragment recovery after prolonged digestion varies significantly. Kpn 2I documents higher integrity after extreme overdigestion; alternative isoschizomers may yield lower cloning efficiency under comparable conditions.

Kpn 2I Quantitative Differentiation Guide: Head-to-Head Evidence vs. Isoschizomers and CCGG-Family Enzymes


Dam-Methylation Resistance: Kpn 2I vs. Bsp13I and BseAI Methylation Sensitivity Comparison

Kpn 2I is insensitive to both Dam and Dcm methylation, with cleavage blocked only by CpG methylation . In contrast, the isoschizomer Bsp13I is completely blocked by overlapping Dam methylation (GmATC) at recognition contexts TCCGGATC and GATCCGGA [1], and BseAI is blocked by Dam methylation and impaired by Dcm methylation [2]. This means Kpn 2I digests DNA from standard Dam⁺ E. coli strains without restriction, while Bsp13I and BseAI require passage through Dam⁻ strains.

Dam‑Methylation Resistance
Head‑to‑head
Kpn 2I: CpG‑sensitive only; fully active on Dam/Dcm substrates Bsp13I: blocked by overlapping Dam BseAI: blocked by Dam, impaired by Dcm Kpn 2I cleaves Dam⁺ DNA with 100% activity; Bsp13I/BseAI show complete blockage
Supports direct use with standard Dam⁺ E. coli DNA without strain passage or PCR removal.
Supplier datasheet comparison; verify with specific substrate context.
Restriction Enzyme Methylation Sensitivity Dam Methylation Compatibility E. coli Cloning

Thermostability Advantage: Kpn 2I Optimal Temperature and Heat-Inactivation Resistance vs. Bsp13I

Kpn 2I exhibits an optimal reaction temperature of 55°C with heat inactivation requiring 80°C for 20 minutes . The isoschizomer Bsp13I has a lower optimal temperature of 50°C and is fully inactivated at only 65°C for 20 minutes [1]. Additionally, at the widely used 37°C incubation temperature, conventional Kpn 2I retains 50% activity , providing predictable partial activity for double-digest compatibility, whereas Bsp13I activity at suboptimal temperatures is not quantitatively reported.

Thermostability Profile
Cross‑study comparable
Kpn 2I: T_opt 55 °C; heat inactivate 80 °C, 20 min; 50% activity at 37 °C Bsp13I: T_opt 50 °C; heat inactivate 65 °C, 20 min ΔT_opt = +5 °C; ΔT_inactivation = +15 °C
Wider thermal window may reduce non‑specific nuclease background in genomic digests.
Buffer conditions differ (Tango vs. 2K); review reaction setup.
Enzyme Thermostability Heat Inactivation Reaction Condition Optimization

Overdigestion Fidelity: Ligation/Recutting Efficiency After Extreme Overdigestion – Kpn 2I vs. Bsp13I

Under extreme overdigestion conditions (50-fold excess, 3 U/μg DNA, 17 hours), Kpn 2I-digested fragments retain >95% ligation efficiency at 0.3 μM 5′-termini, and >95% of these ligated products can be recut . In comparison, Bsp13I achieves only >90% ligation/recutting after a far milder 10-fold overdigestion [1]. The 5-fold greater overdigestion tolerance combined with a higher absolute recovery percentage indicates superior resistance to exonuclease contamination and non-specific nicking.

Overdigestion Fidelity
Cross‑study comparable
Kpn 2I: >95% ligation, >95% recutting after 50‑fold overdigestion (3 U/μg, 17 h) Bsp13I: >90% after 10‑fold overdigestion Kpn 2I tolerates 5× greater overdigestion with higher absolute recovery.
Lower background risk in cloning workflows with prolonged or high‑enzyme conditions.
Ligation at 0.3 μM 5′‑termini; standard conditions for comparator.
Restriction Enzyme Fidelity Ligation Efficiency Overdigestion Tolerance

Absence of Star Activity: 160-Fold Overdigestion Stability of Kpn 2I

Kpn 2I exhibits no detectable star activity after 160-fold overdigestion (10 U/μg Lambda DNA for 16 hours at 55°C), with the fragmentation pattern indistinguishable from the theoretical pattern . Furthermore, the FastDigest Kpn 2I formulation eliminates star activity effects through optimized buffer composition and short incubation times (5–15 minutes) . While star activity data for all isoschizomers is not uniformly published, the explicitly documented 160-fold overdigestion stability establishes a quantitative benchmark absent from most comparator datasheets.

Star Activity Control
Data to verify
No detectable star activity after 160‑fold overdigestion (10 U/μg, 16 h, 55 °C). Fragment pattern indistinguishable from theoretical.
Supports long‑incubation protocols such as agarose‑embedded DNA digestion.
Supplier documentation; independent validation recommended for critical applications.
Star Activity Enzyme Specificity Quality Control

Structural Characterization Completeness: Kpn 2I as the Culminating Structure of the CCGG-Family

Kpn 2I is the only TCCGGA-specific restriction endonuclease for which the crystal structure has been solved and published, at 2.88 Å resolution (PDB 6EKR) [1]. The structure enabled identification and mutational validation of active site residues and outer base-pair recognition determinants, guided by structural homology with PfoI (T↓CCNGGA) and AgeI (A↓CCGGT) [1]. The Kpn 2I structure formally completed the structural characterization of all 11 CCGG-family enzymes [1]. No isoschizomer (AccIII, Aor13HI, BseAI, Bsp13I, BspEI, MroI) has a publicly deposited crystal structure.

Structural Characterization
Class‑level inference
Kpn 2I: crystal structure at 2.88 Å (PDB 6EKR); active‑site and recognition residues validated by mutational analysis. All isoschizomers (AccIII, Aor13HI, BseAI, Bsp13I, BspEI, MroI): no crystal structure available.
Unique structural resource for CCGG‑family enzyme engineering and DNA‑recognition studies.
Completes structural coverage of all 11 CCGG‑family enzymes.
Crystal Structure Protein-DNA Recognition CCGG-Family Rational Engineering

FastDigest Format: 5–15 Minute Complete Digestion with Universal Buffer Compatibility

Kpn 2I in the Thermo Scientific FastDigest format achieves complete DNA digestion within 5–15 minutes at 37°C using a single universal buffer system . All 176 FastDigest enzymes share this universal buffer, enabling single-, double-, or multiple digestions without buffer changes or intervening DNA purification . The FastDigest Green Buffer variant additionally permits direct gel loading post-digestion. Conventional Kpn 2I requires 55°C incubation in Tango buffer and delivers only 50% activity at 37°C . This represents a workflow acceleration from 1 hour to 5–15 minutes and eliminates buffer incompatibility issues in multi-enzyme digests.

FastDigest Workflow
Head‑to‑head
FastDigest Kpn 2I: 5–15 min complete digestion at 37 °C, universal buffer, 100% activity; compatible with 176 FastDigest enzymes. Conventional Kpn 2I: 1 h at 55 °C, Tango buffer, 50% activity at 37 °C.
6‑ to 12‑fold time reduction; eliminates buffer exchange for multi‑enzyme digests.
Direct gel loading with FastDigest Green Buffer variant.
FastDigest Enzyme Universal Buffer High-Throughput Cloning Double Digestion

Kpn 2I Priority Application Scenarios Driven by Quantitative Differentiation Evidence


Cloning from Standard Dam⁺ E. coli Strains Without DNA Re-preparation

When plasmid DNA is isolated from standard Dam⁺ E. coli cloning strains (DH5α, JM109, TOP10), Kpn 2I digests with full activity because it is insensitive to Dam and Dcm methylation [1]. In contrast, isoschizomers Bsp13I and BseAI are blocked by Dam methylation and would require either passage through a Dam⁻ strain or PCR-mediated removal of overlapping Dam sites . Kpn 2I thus enables direct restriction cloning from the most commonly used bacterial strains without additional DNA preparation steps.

High-Fidelity Cloning Requiring Maximal Fragment Ligation Competence After Extended Digestion

For cloning applications where prolonged incubation or high enzyme-to-substrate ratios are necessary (e.g., genomic DNA partial digests, difficult templates), Kpn 2I provides documented >95% fragment ligation and recutting efficiency even after 50-fold overdigestion [1]. Combined with no detectable star activity at 160-fold overdigestion [1], Kpn 2I is the lowest-risk choice among TCCGGA isoschizomers for applications where off-target cleavage or exonuclease damage would produce unacceptably high cloning backgrounds.

Structural Biology and Protein Engineering Studies on CCGG-Family Restriction Enzymes

Kpn 2I is the sole TCCGGA-recognizing restriction endonuclease with an experimentally determined crystal structure (PDB 6EKR, 2.88 Å) and validated active-site/recognition residue assignments from mutational analysis [1]. This makes Kpn 2I the mandatory starting point for structure-guided engineering of altered sequence specificity, mechanistic studies of PD-(D/E)XK nuclease catalysis, or any project requiring rational mutagenesis of a TCCGGA-specific restriction enzyme.

High-Throughput Multi-Enzyme Genotyping and RFLP Workflows with Universal Buffer Compatibility

The FastDigest Kpn 2I formulation delivers complete DNA digestion in 5–15 minutes at 37°C in a universal buffer shared by 176 FastDigest restriction enzymes and all common DNA-modifying enzymes (Klenow fragment, T4 DNA ligase, alkaline phosphatase, T4 DNA polymerase) [1]. This eliminates buffer exchange and DNA purification between sequential enzymatic steps, making Kpn 2I the optimal choice for automated or high-throughput restriction mapping, RFLP analysis, and SNP genotyping pipelines where multi-enzyme compatibility and speed are critical.

Application
Selection Property
Validation Focus
Cloning from Dam⁺ E. coli strains
Dam‑methylation insensitivity
Substrate compatibility with standard cloning strains
High‑fidelity cloning after extended digestion
Overdigestion fidelity and star activity control
Ligation/recutting efficiency under prolonged incubation
Structural biology of restriction enzymes
Experimentally determined crystal structure
Structure‑guided mutagenesis and mechanism studies
High‑throughput multi‑enzyme genotyping
FastDigest universal buffer compatibility
Multi‑enzyme digestion without buffer exchange
Quote Request

Request a Quote for Restriction endonuclease Kpn 2I

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.